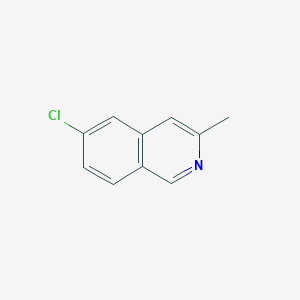

6-Chloro-3-methylisoquinoline

Vue d'ensemble

Description

6-Chloro-3-methylisoquinoline is a compound belonging to the isoquinoline family, which includes various structures explored for their potential in diverse applications, ranging from pharmacology to material science. Despite the specific request, direct references to "6-Chloro-3-methylisoquinoline" are scarce; however, investigations into similar isoquinoline derivatives provide valuable insights into the synthesis, structural characteristics, and properties of such compounds.

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves multistep reactions, including cyclization, nitrification, and chlorination processes. For instance, Zhao et al. (2017) described the synthesis of a closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, through a three-step process starting from 4-methoxyaniline, demonstrating the complexity and versatility of synthetic strategies for chloro-methylisoquinoline compounds (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is key to their chemical behavior and potential applications. Crystallographic studies, such as those by Gotoh and Ishida (2020), provide insights into the hydrogen-bonded structures of isomeric co-crystals of related compounds, highlighting the significance of molecular interactions and the influence of substituents on the overall structure (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including interactions with DNA, as explored by Murugavel et al. (2017), who investigated novel chloroquinoline derivatives for their antioxidant and anti-diabetic properties. These studies reveal the reactivity and potential bioactivity of chloro-methylisoquinoline compounds (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Research on similar compounds often includes detailed physicochemical characterization to understand these aspects better.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the functionalization and further modification of isoquinoline derivatives. Studies on related compounds, such as the synthesis and reactivity investigations by Bawa et al. (2009), provide a foundation for understanding the chemical behavior of 6-Chloro-3-methylisoquinoline analogs (Bawa, Kumar, Drabu, & Kumar, 2009).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

6-Chloro-3-methylisoquinoline serves as a precursor or intermediate in the synthesis of novel compounds with potential pharmacological activities. For instance, its derivatives have been synthesized and evaluated for their ABTS radical-scavenging activity and antimicrobial activities, revealing significant potential against various bacterial and fungal species (Tabassum et al., 2014). Furthermore, its structural modification has led to the development of compounds with noted antimicrobial properties, showcasing the relevance of 6-Chloro-3-methylisoquinoline in drug discovery efforts (Sarveswari & Vijayakumar, 2016).

Antimicrobial and Antifungal Evaluation

The structural adaptability of 6-Chloro-3-methylisoquinoline allows for the creation of derivatives with enhanced antimicrobial and antifungal properties. Research has demonstrated the efficacy of these derivatives against a spectrum of pathogens, emphasizing the compound's utility in developing new antimicrobial agents (Murugavel et al., 2018).

Biological Activity and Molecular Docking

Studies involving 6-Chloro-3-methylisoquinoline derivatives have also extended into the examination of their biological activities, including antioxidant, antimycobacterial, and anti-diabetic potentials. For example, derivatives have shown promising activity against Mycobacterium species, suggesting potential therapeutic applications against tuberculosis (Kubicová et al., 2003). Additionally, molecular docking studies have indicated that these derivatives can act as potent inhibitors against specific enzymes, further underscoring their significance in drug design and pharmacological research (Murugavel et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that isoquinoline compounds, such as chloroquine, have been known to target heme polymerase in malarial trophozoites .

Mode of Action

Similar compounds like chloroquine inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

Isoquinoline alkaloids have been associated with a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-3-methylisoquinoline indicate high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .

Result of Action

Isoquinoline compounds have been associated with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic effects .

Propriétés

IUPAC Name |

6-chloro-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPNHJHAQSABQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609106 | |

| Record name | 6-Chloro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14123-76-3 | |

| Record name | 6-Chloro-3-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

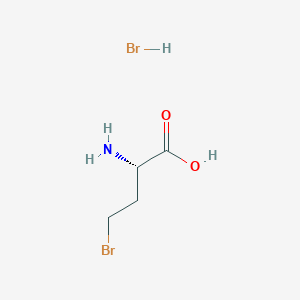

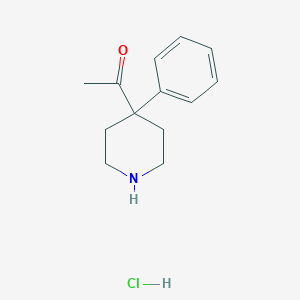

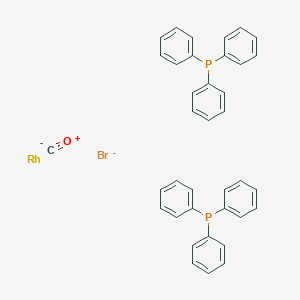

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)